

# Application Notes and Protocols for JNJ-26070109 in In Vivo Cancer Models

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## Compound of Interest

Compound Name: JNJ-26070109

Cat. No.: B15615440

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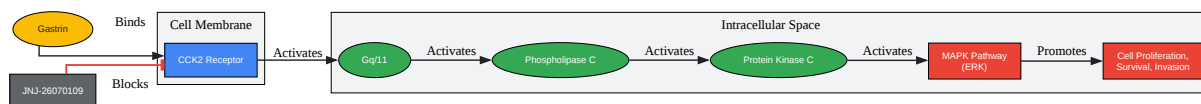
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**JNJ-26070109** is a potent and selective antagonist of the cholecystokinin-2 receptor (CCK2R). The gastrin/CCK2R signaling pathway has been implicated in the progression of several gastrointestinal malignancies, including pancreatic and gastric cancers.[1][2] Activation of CCK2R by its ligand, gastrin, can stimulate cell proliferation, inhibit apoptosis, and promote invasion and metastasis.[1][3] Therefore, antagonizing this receptor presents a promising therapeutic strategy for cancers where this pathway is active. These application notes provide a summary of the preclinical use of **JNJ-26070109** in a relevant in vivo cancer model and offer a detailed, hypothetical protocol for its evaluation in a standard xenograft model.

## Mechanism of Action

**JNJ-26070109** is a competitive antagonist of the CCK2 receptor.[4] By binding to CCK2R, it blocks the downstream signaling cascades initiated by gastrin. This inhibition is expected to counteract the trophic effects of gastrin on tumor cells, leading to reduced proliferation and tumor growth. The signaling pathway is depicted below.



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**Caption: JNJ-26070109** blocks gastrin-mediated CCK2R signaling.

## Data from In Vivo Cancer Models

While specific studies on **JNJ-26070109** in traditional xenograft models are not readily available in published literature, its efficacy has been evaluated in a genetically engineered mouse (GEM) model of pancreatic ductal adenocarcinoma (PDAC).[5] The following table summarizes the key findings from this study.

Model System	Treatment Groups	Key Readouts	Results	Reference
Genetically Engineered Mouse (GEM) Model of Pancreatic Cancer (p48Cre/+LSL-KrasG12D)	Control Diet	PDAC Incidence	Male: 69%, Female: 33%	[5]
JNJ-26070109 (250 ppm in diet)	PDAC Incidence	Male: 8.3% (88% inhibition, p<0.004), Female: 0% (100% inhibition, p>0.05)	[5]	
JNJ-26070109 (500 ppm in diet)	PDAC Incidence	Male: 20% (71% inhibition, p<0.004), Female: 25% (24% inhibition, p>0.05)	[5]	

## Hypothetical Protocol: Evaluation of JNJ-26070109 in a Pancreatic Cancer Xenograft Model

This protocol is a hypothetical framework based on standard practices for xenograft studies and findings from studies using other CCK2R antagonists in similar models.[6]

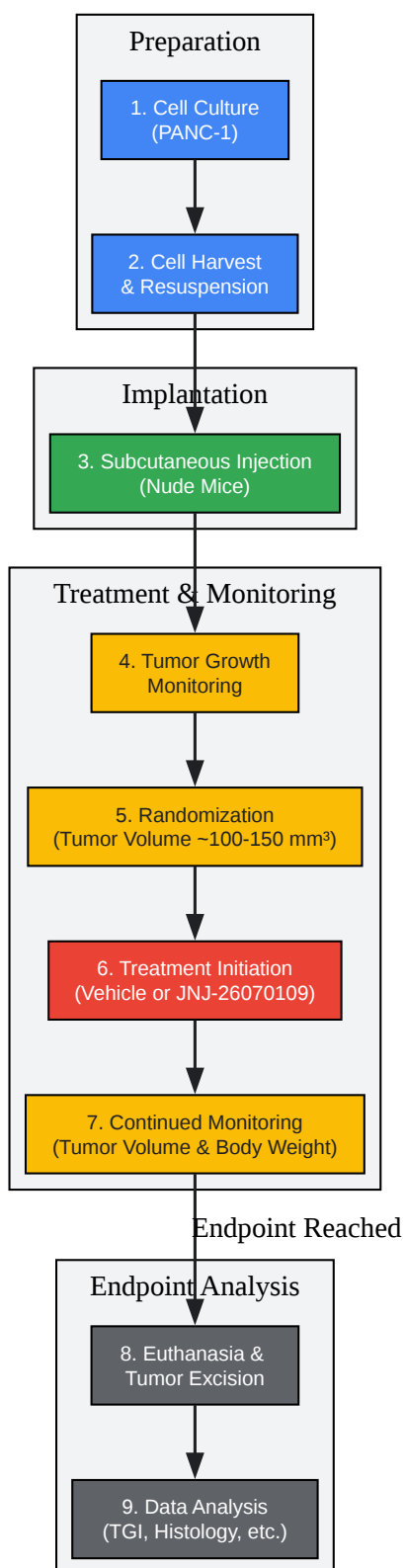
### Objective

To evaluate the anti-tumor efficacy of **JNJ-26070109** in a subcutaneous pancreatic cancer xenograft model established in immunodeficient mice.

## Materials

- Cell Line: PANC-1 or other suitable pancreatic cancer cell line expressing CCK2R.
- Animals: 6-8 week old female athymic nude mice (e.g., NU/NU).
- **JNJ-26070109**: To be formulated in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose).
- Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Matrigel®, PBS, Calipers.

## Experimental Workflow



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**Caption:** Experimental workflow for a xenograft efficacy study.

## Detailed Methodology

### 4.1. Cell Culture

- Culture PANC-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Passage cells upon reaching 80-90% confluency.
- Prior to implantation, harvest cells in their logarithmic growth phase using Trypsin-EDTA.

### 4.2. Tumor Implantation

- Wash harvested cells twice with sterile PBS.
- Resuspend cells at a concentration of  $5 \times 10^7$  cells/mL in a 1:1 mixture of cold PBS and Matrigel®.
- Subcutaneously inject 0.1 mL of the cell suspension (containing  $5 \times 10^6$  cells) into the right flank of each mouse.

### 4.3. Monitoring and Treatment

- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize mice into treatment groups (n=8-10 per group):
  - Group 1: Vehicle control (e.g., 0.5% methylcellulose, oral gavage, daily)
  - Group 2: **JNJ-26070109** (Dose 1, e.g., 25 mg/kg, oral gavage, daily)
  - Group 3: **JNJ-26070109** (Dose 2, e.g., 50 mg/kg, oral gavage, daily)
- Administer treatments for a predefined period (e.g., 21-28 days).
- Record body weights 2-3 times per week as a measure of toxicity.

#### 4.4. Endpoint and Analysis

- The study endpoint may be defined as the end of the treatment period or when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm<sup>3</sup>).
- Euthanize mice and excise tumors.
- Measure the final tumor weight and volume.
- Calculate Tumor Growth Inhibition (TGI) for each treatment group.
- (Optional) Process tumors for downstream analysis such as histology (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67), or molecular analysis.

## Conclusion

**JNJ-26070109** has demonstrated significant anti-tumor activity in a preclinical, genetically engineered mouse model of pancreatic cancer. The provided hypothetical protocol offers a robust framework for extending these investigations into traditional xenograft models. Such studies are crucial for further characterizing the anti-cancer efficacy of **JNJ-26070109** and elucidating its mechanism of action in a human tumor context, thereby supporting its potential development as a targeted cancer therapeutic.

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